molecular formula C10H8BrClO B14781286 3-(4-Bromo-2-chloro-phenyl)cyclobutanone

3-(4-Bromo-2-chloro-phenyl)cyclobutanone

Cat. No.: B14781286
M. Wt: 259.52 g/mol
InChI Key: LEGUHRMLPALKEA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chloro-phenyl)cyclobutanone is an organic compound with the molecular formula C10H8BrClO It is a cyclobutanone derivative, characterized by the presence of bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted cyclobutanones.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chloro-phenyl)cyclobutanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Catalysts such as palladium or rhodium complexes.

Major Products

    Substitution: Products include various substituted phenylcyclobutanones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Cycloaddition: Larger ring systems or fused ring compounds.

Scientific Research Applications

3-(4-Bromo-2-chloro-phenyl)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chloro-phenyl)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-fluoro-phenyl)cyclobutanone
  • 3-(4-Chloro-2-fluoro-phenyl)cyclobutanone
  • 3-(4-Bromo-2-methyl-phenyl)cyclobutanone

Uniqueness

3-(4-Bromo-2-chloro-phenyl)cyclobutanone is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H8BrClO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2

InChI Key

LEGUHRMLPALKEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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